
4-(Methanesulfonyl)-N-methoxy-N-methyl-2,6-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methanesulfonyl)-N-methoxy-N-methyl-2,6-dinitroaniline is an organic compound that belongs to the class of nitroanilines This compound is characterized by the presence of methanesulfonyl, methoxy, and methyl groups attached to a dinitroaniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfonyl)-N-methoxy-N-methyl-2,6-dinitroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of aniline derivatives followed by sulfonation and methylation reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methanesulfonyl)-N-methoxy-N-methyl-2,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amino derivatives, and various substituted aniline compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(Methanesulfonyl)-N-methoxy-N-methyl-2,6-dinitroaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Methanesulfonyl)-N-methoxy-N-methyl-2,6-dinitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: A related compound used in similar chemical reactions.
Tosylates: Compounds with a similar sulfonyl group but different aromatic cores.
Nitroanilines: A broader class of compounds with similar nitro groups but varying substituents.
Uniqueness
4-(Methanesulfonyl)-N-methoxy-N-methyl-2,6-dinitroaniline is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both methanesulfonyl and nitro groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
61496-53-5 |
|---|---|
Formule moléculaire |
C9H11N3O7S |
Poids moléculaire |
305.27 g/mol |
Nom IUPAC |
N-methoxy-N-methyl-4-methylsulfonyl-2,6-dinitroaniline |
InChI |
InChI=1S/C9H11N3O7S/c1-10(19-2)9-7(11(13)14)4-6(20(3,17)18)5-8(9)12(15)16/h4-5H,1-3H3 |
Clé InChI |
BCVYZXNIFNMYKM-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)C)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14585050.png)
![(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone](/img/structure/B14585055.png)

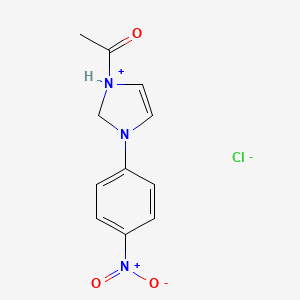
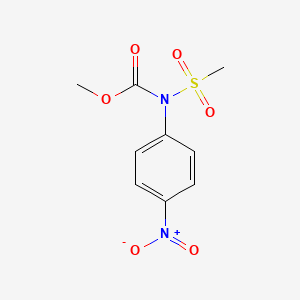
![6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one](/img/structure/B14585080.png)
![N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14585081.png)
![4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate](/img/structure/B14585088.png)
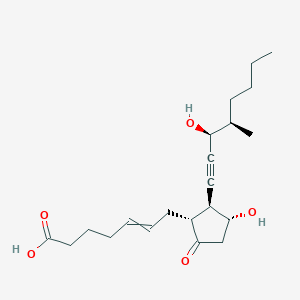
![1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene](/img/structure/B14585095.png)
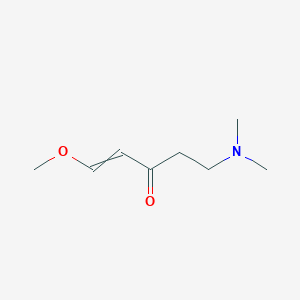
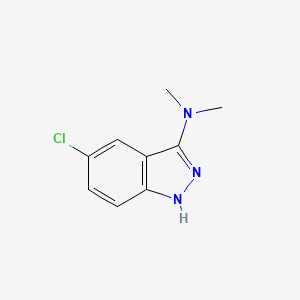

![Tributyl[2-(2-methyloxiran-2-YL)ethoxy]stannane](/img/structure/B14585124.png)
